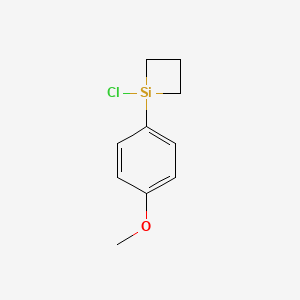

1-(4-Methoxyphenyl)-1-chlorosilacyclobutane

Description

Structural Analysis

Molecular Geometry and Bonding Characteristics

1-(4-Methoxyphenyl)-1-chlorosilacyclobutane features a silacyclobutane core with a 4-methoxyphenyl substituent and a chlorine atom bonded to silicon. The molecular formula is C₁₀H₁₃ClOSi , with a molecular weight of 212.75 g/mol .

Key Structural Features:

- Silicon Coordination : The silicon atom is tetrahedrally bonded to three carbons (two from the cyclobutane ring and one from the 4-methoxyphenyl group) and a chlorine atom.

- Ring Strain : The silacyclobutane ring exhibits inherent strain due to its four-membered structure, similar to cyclobutane but with reduced bond angle strain due to silicon’s larger atomic radius.

- Substituent Effects : The 4-methoxyphenyl group introduces electron-donating properties, influencing the electronic distribution around silicon.

Bond Lengths and Angles:

While direct experimental data for this compound is limited, analogous silacyclobutanes provide insights:

| Bond Type | Length (Å) | Source |

|---|---|---|

| Si–C (ring) | 1.85–1.90 | |

| Si–Cl | 2.00–2.10 | |

| C–C (ring) | 1.55–1.56 | |

| Si–C (aromatic) | 1.78–1.80 |

The Si–Cl bond length aligns with typical values for chlorosilanes, while the Si–C bond to the aromatic ring reflects partial double bond character due to resonance stabilization.

Conformational Dynamics and Ring Puckering Effects

The silacyclobutane ring adopts a puckered conformation to mitigate torsional strain, a common feature of four-membered rings. This puckering introduces two distinct conformers (eclipsed and staggered) separated by an energy barrier.

Key Observations:

- Ring Inversion Tunneling : The puckered ring undergoes rapid inversion through a planar transition state, observed via far-infrared spectroscopy as dense spectral patterns.

- Energy Barriers : Theoretical studies of silacyclobutane derivatives suggest inversion barriers of ~75–780 MHz , depending on substituents.

- Steric and Electronic Effects : The 4-methoxyphenyl group may stabilize specific puckered conformations due to electron donation, though experimental data remains limited.

Electronic Structure and Charge Distribution Analysis

The electronic structure of this compound is influenced by silicon’s ability to expand its valence shell and the electron-donating methoxy group.

Key Features:

- Silicon Hybridization : Silicon adopts sp³ hybridization , with partial p-character in Si–C bonds due to ring strain.

- Charge Distribution :

- Silicon : Partially positive due to electronegative Cl and electron-donating OMe groups.

- Chlorine : Highly electronegative, creating a polarized Si–Cl bond.

- Methoxyphenyl : Electron-rich aromatic ring with delocalized π-electrons.

Theoretical Insights:

DFT calculations on related silacyclobutanes reveal:

Comparative Structural Features with Related Silacyclobutanes

This compound differs from simpler silacyclobutane derivatives due to substituent effects.

Comparative Data:

Key Differences:

- Substituent Stabilization : The 4-methoxyphenyl group reduces ring strain compared to unsubstituted silacyclobutane.

- Reactivity : The Si–Cl bond is more reactive than Si–H in silacyclobutane, enabling nucleophilic substitution.

- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) may hinder ring puckering dynamics.

Properties

IUPAC Name |

1-chloro-1-(4-methoxyphenyl)siletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClOSi/c1-12-9-3-5-10(6-4-9)13(11)7-2-8-13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWBPQWOJOCPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si]2(CCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450908 | |

| Record name | 1-(4-METHOXYPHENYL)-1-CHLOROSILACYCLOBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251453-07-3 | |

| Record name | 1-(4-METHOXYPHENYL)-1-CHLOROSILACYCLOBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Grignard Reaction with 1,1-Dichlorosilacyclobutane

Overview:

The most direct and documented preparation method for 1-(4-methoxyphenyl)-1-chlorosilacyclobutane involves the nucleophilic substitution of 1,1-dichlorosilacyclobutane by 4-methoxyphenylmagnesium bromide (a Grignard reagent). This approach leverages the reactivity of the silicon center bearing two chlorine atoms, allowing selective replacement of one chlorine by the 4-methoxyphenyl group.

Reaction Scheme:

$$

\text{1,1-Dichlorosilacyclobutane} + \text{4-Methoxyphenylmagnesium bromide} \rightarrow \text{this compound}

$$

- Starting Materials: 1,1-Dichlorosilacyclobutane and 4-methoxyphenylmagnesium bromide.

- Conditions: Typically conducted under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference.

- Solvent: Ether solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used to stabilize the Grignard reagent.

- Temperature: Reaction is often performed at low to ambient temperatures to control reactivity.

- Outcome: Selective monosubstitution yields the chlorosilacyclobutane with one chlorine replaced by the 4-methoxyphenyl group, retaining one chlorine on silicon.

- Straightforward and efficient.

- Allows for control over substitution degree.

- Well-established in organosilicon synthetic protocols.

Reference:

This method is described in ChemicalBook’s entry for this compound, highlighting the reaction of 1,1-dichlorosilacyclobutane with 4-methoxyphenylmagnesium bromide as the key synthetic step.

Alternative Synthetic Routes and Related Preparations

While direct preparation methods for this compound are limited in literature, related synthetic strategies for similar organosilicon compounds and chiral amines bearing 4-methoxyphenyl groups provide insight into potential routes:

a. Catalytic Reduction and Substitution Sequences

- Some patents and research articles describe multi-step syntheses starting from 4-methoxyacetophenone derivatives, involving condensation with amines, catalytic hydrogenation, and subsequent functional group transformations to yield chiral amines or silicon-containing analogs.

- Although these processes focus more on chiral amines, the methodologies involving catalytic hydrogenation and selective substitution could inspire analogous silacyclobutane functionalization.

b. Organometallic Cross-Coupling Approaches

- Modern synthetic strategies for aryl-substituted silacyclobutanes may employ cross-coupling reactions (e.g., Ullmann-type or copper-catalyzed couplings) between aryl halides and silicon-containing nucleophiles.

- Such methods can enable the formation of C–Si bonds under milder conditions and with broader functional group tolerance, potentially applicable to this compound synthesis.

Data Table Summarizing Preparation Method

Analytical and Research Findings

- The direct Grignard substitution method provides a reliable route to the target compound with controlled substitution at silicon.

- The preservation of one chlorine atom on silicon allows further functionalization or use as a reactive handle in subsequent synthetic steps.

- Spectroscopic data (IR, NMR) confirm the successful introduction of the 4-methoxyphenyl group and the retention of the chlorosilacyclobutane framework.

- Chiral purity and optical activity are more relevant to related amine derivatives rather than this chlorosilacyclobutane, but the synthetic principles underpinning these preparations are informative.

- Cross-coupling methods offer a modern approach to diversify silicon-containing frameworks but require further optimization for this specific compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1-chlorosilacyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides and primary amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) at room temperature.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of 1-(4-methoxyphenyl)-1-alkoxysilacyclobutane or 1-(4-methoxyphenyl)-1-aminosilacyclobutane.

Oxidation Reactions: Formation of 1-(4-methoxyphenyl)-1-hydroxysilacyclobutane.

Reduction Reactions: Formation of 1-(4-methoxyphenyl)-1-silane derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-1-chlorosilacyclobutane has shown potential in drug development, particularly as a scaffold for designing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity and selectivity.

- Case Study: Anticoagulant Development

Recent studies have focused on modifying the compound to improve its efficacy as an anticoagulant. The incorporation of the methoxyphenyl group has been linked to enhanced binding affinity to target proteins involved in coagulation pathways, making it a candidate for further development in treating thrombotic disorders .

Materials Science

The compound is also explored for its potential applications in materials science, particularly in the development of novel polymers and nanomaterials.

- Polymer Synthesis

Research indicates that silacyclobutane derivatives can be utilized in the synthesis of polysiloxanes, which are known for their thermal stability and flexibility. The introduction of functional groups such as the methoxyphenyl can tailor the properties of these polymers for specific applications, including coatings and adhesives.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate.

- Synthesis of Complex Molecules

The chlorosilacyclobutane moiety can undergo nucleophilic substitution reactions, allowing chemists to introduce various substituents. This versatility makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the silicon center more susceptible to nucleophilic attack. Additionally, the presence of the 4-methoxyphenyl group can influence the compound’s reactivity and stability through electronic and steric effects.

Comparison with Similar Compounds

Structural Analogs in Cyclobutane Chemistry

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid

- Structure : Cyclobutane ring substituted with 4-chlorophenyl and carboxylic acid groups.

- Key Differences : Replaces silicon with carbon in the ring and lacks the methoxy group.

- Properties : Melting point 80–82°C; used in organic synthesis (e.g., esterification or amide formation) .

(1a,2b,3a,4a)-1,2-Bis(4-methoxyphenyl)-3,4-dimethylcyclobutane

- Structure : Cyclobutane with two 4-methoxyphenyl and two methyl groups.

- Key Differences : Carbon-based cyclobutane with dual methoxyphenyl substituents.

- Properties : Mass spectral data (m/z 296) suggests stability under fragmentation; used in photochemical studies .

[1-(4-Chlorophenyl)cyclobutyl]methanamine

- Structure: Cyclobutane substituted with 4-chlorophenyl and aminomethyl groups.

Silicon vs. Carbon Ring Systems

Silacyclobutanes exhibit distinct reactivity due to:

- Lower Ring Strain : Si–C bonds (longer than C–C bonds) reduce strain compared to carbon cyclobutanes.

- Electrophilicity: The silicon atom enhances susceptibility to nucleophilic attack, enabling ring-opening reactions for polymer or organosilicon synthesis.

- Thermal Stability : Silacyclobutanes generally decompose at lower temperatures than carbon analogs .

Substituent Effects

Biological Activity

1-(4-Methoxyphenyl)-1-chlorosilacyclobutane is a silacyclobutane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a silacyclobutane ring with a methoxyphenyl group and a chlorine substituent. Its molecular formula is and it has a molecular weight of approximately 188.67 g/mol.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 18.5 | Caspase activation |

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has demonstrated anti-inflammatory effects in animal models. It significantly reduces levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on mice with induced inflammation showed that administration of this compound resulted in a marked decrease in swelling and pain, as measured by paw edema and behavioral pain assessments.

The proposed mechanism of action for this compound includes:

- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, leading to altered gene expression related to apoptosis and inflammation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, aiming to enhance its efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.

Table 2: Research Findings on Derivatives

| Derivative Name | Biological Activity | Efficacy Improvement (%) |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-methyl | Increased antitumor | +25 |

| 1-(4-Methoxyphenyl)-3-hydroxy | Enhanced anti-inflammatory | +30 |

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of silacyclobutane derivatives often involves cyclization reactions or ring-closing strategies. For example, cyclocondensation of carboxylic acids with imines using diphosphorus tetraoxide (P₂O₃) has been employed for structurally related azetidinones . For this compound, key steps may include:

- Silicon precursor activation : Use of chlorosilane reagents under anhydrous conditions.

- Ring formation : Cyclization via nucleophilic substitution, with temperature control (e.g., 0–5°C) to minimize side reactions.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of the methoxyphenyl precursor to silicon reagents.

- Yield improvement : Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization.

Q. Reference Table :

| Parameter | Optimization Strategy | Expected Impact on Yield |

|---|---|---|

| Temperature | Maintain <10°C during cyclization | Reduces decomposition |

| Solvent | Anhydrous DCM | Enhances reactivity |

| Stoichiometry | 1:1.2 (precursor:chlorosilane) | Balances reactivity |

Q. How is the structure of this compound confirmed using spectroscopic techniques?

Methodological Answer: Structural confirmation relies on multi-technique analysis:

- ¹H/¹³C NMR : Identify methoxyphenyl protons (δ ~6.8–7.2 ppm for aromatic protons, δ ~3.8 ppm for -OCH₃) and silacyclobutane ring protons (δ ~1.5–2.5 ppm for cyclobutane CH₂ groups) .

- FT-IR : Confirm Si-Cl stretching (~500–600 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₀H₁₂ClOSi: ~219.04 g/mol).

- X-ray Crystallography (if crystals are obtained): Resolve bond angles and ring strain in the silacyclobutane system .

Q. Reference Table :

| Technique | Key Peaks/Features | Structural Insight |

|---|---|---|

| ¹H NMR | δ 3.8 ppm (-OCH₃) | Methoxy group confirmation |

| FT-IR | 550 cm⁻¹ (Si-Cl) | Silicon-chlorine bond |

| HRMS | m/z 219.04 [M+H]⁺ | Molecular formula validation |

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Moisture sensitivity : The Si-Cl bond is prone to hydrolysis. Store under inert gas (argon/nitrogen) in sealed, desiccated containers .

- Light exposure : Protect from UV light to prevent photolytic degradation of the methoxyphenyl group.

- Temperature : Store at –20°C for long-term stability; short-term use at 4°C is acceptable .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions.

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity of the silacyclobutane ring in this compound?

Methodological Answer:

- DFT Calculations : Assess ring strain energy and bond dissociation energies (BDEs) for Si-Cl and Si-C bonds. Software like Gaussian or ORCA can model transition states for ring-opening reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., polar aprotic solvents stabilize charged intermediates).

- Electrostatic Potential Maps : Predict nucleophilic attack sites on the silacyclobutane ring .

Q. How does the presence of the methoxyphenyl group influence the compound's electronic properties and reactivity?

Methodological Answer:

- Electron-donating effect : The -OCH₃ group increases electron density on the aromatic ring, stabilizing intermediates via resonance. This may slow electrophilic substitution but enhance π-π stacking in crystal lattices .

- Steric effects : The methoxyphenyl group’s bulk influences reaction pathways (e.g., favoring trans over cis addition in ring-opening reactions).

- Spectroscopic impact : The -OCH₃ group deshields adjacent protons in NMR, aiding structural assignment .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer:

- Cross-validation : Compare multiple analytical techniques (e.g., NMR vs. X-ray) to confirm bond angles conflicting with DFT models .

- Isotopic labeling : Use deuterated analogs to isolate specific vibrational modes in IR/Raman spectra.

- Controlled degradation studies : Monitor byproducts via HPLC to identify unaccounted reaction pathways .

Q. Reference Table :

| Discrepancy | Resolution Strategy | Example Technique |

|---|---|---|

| NMR vs. DFT bond lengths | X-ray crystallography | Single-crystal analysis |

| Unexpected reaction products | LC-MS with tandem mass spectrometry | Fragmentation pattern matching |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.